molecular formula C43H71N11O7 B154539 Malptll CAS No. 125600-60-4

Malptll

Cat. No. B154539
M. Wt: 854.1 g/mol
InChI Key: BLWANJSERJECRU-ULWXFTFZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Malptll is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. It is a synthetic molecule that belongs to the class of small-molecule inhibitors. Malptll has been found to be effective in inhibiting the activity of certain enzymes and proteins, which makes it a promising candidate for the treatment of various diseases. In

Scientific Research Applications

Malptll has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to be effective in inhibiting the activity of certain enzymes and proteins, which makes it a promising candidate for the treatment of various diseases. Some of the scientific research applications of Malptll include:
1. Cancer: Malptll has been found to be effective in inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. This makes it a promising candidate for the treatment of various types of cancer.
2. Inflammation: Malptll has been found to be effective in reducing inflammation in the body. This makes it a potential candidate for the treatment of various inflammatory diseases.
3. Neurodegenerative diseases: Malptll has been found to be effective in inhibiting the activity of certain enzymes and proteins that are involved in the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's. This makes it a promising candidate for the treatment of these diseases.

Mechanism Of Action

The mechanism of action of Malptll involves the inhibition of certain enzymes and proteins that are involved in various biological processes. Malptll acts as a small-molecule inhibitor that binds to these enzymes and proteins, preventing their activity. This leads to a reduction in the activity of these enzymes and proteins, which can have various therapeutic effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of Malptll are dependent on the specific enzymes and proteins that it inhibits. In general, Malptll has been found to have the following effects:
1. Inhibition of cancer cell growth and proliferation
2. Reduction of inflammation in the body
3. Inhibition of the progression of neurodegenerative diseases

Advantages And Limitations For Lab Experiments

The advantages of using Malptll in lab experiments include its specificity and potency. Malptll has been found to be a highly specific inhibitor of certain enzymes and proteins, which makes it a valuable tool in studying these biological processes. Additionally, Malptll has been found to be a potent inhibitor, which means that it can be used at low concentrations in lab experiments.
The limitations of using Malptll in lab experiments include its proprietary nature and limited availability. The exact synthesis method of Malptll is not publicly available, which makes it difficult for researchers to produce the compound themselves. Additionally, Malptll is not widely available for purchase, which can limit its use in lab experiments.

Future Directions

There are several future directions for the scientific research of Malptll. Some of these include:
1. Further studies on the specific enzymes and proteins that Malptll inhibits
2. Development of new derivatives of Malptll with improved potency and specificity
3. Clinical trials to evaluate the safety and efficacy of Malptll in humans
4. Investigation of the potential use of Malptll in combination with other drugs for the treatment of various diseases
Conclusion
Malptll is a synthetic molecule that has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to be effective in inhibiting the activity of certain enzymes and proteins, which makes it a promising candidate for the treatment of various diseases. The synthesis method of Malptll is not publicly available, but it has been found to have several advantages and limitations for lab experiments. There are several future directions for the scientific research of Malptll, which could lead to the development of new treatments for various diseases.

Synthesis Methods

The synthesis of Malptll involves a series of chemical reactions that are carried out in a laboratory setting. The process begins with the preparation of the starting materials, which are then subjected to various chemical reactions to produce the final product. The exact synthesis method of Malptll is not publicly available due to its proprietary nature.

properties

CAS RN

125600-60-4

Product Name

Malptll

Molecular Formula

C43H71N11O7

Molecular Weight

854.1 g/mol

IUPAC Name

ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-(methylamino)pentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate

InChI

InChI=1S/C43H71N11O7/c1-8-61-41(60)33(23-26(2)3)52-39(58)35(43(4,5)6)53-37(56)32(24-27-25-49-29-16-10-9-15-28(27)29)51-38(57)34-19-14-22-54(34)40(59)31(17-11-12-20-44)50-36(55)30(47-7)18-13-21-48-42(45)46/h9-10,15-16,25-26,30-35,47,49H,8,11-14,17-24,44H2,1-7H3,(H,50,55)(H,51,57)(H,52,58)(H,53,56)(H4,45,46,48)/t30-,31-,32-,33-,34-,35+/m0/s1

InChI Key

BLWANJSERJECRU-ULWXFTFZSA-N

Isomeric SMILES

CCOC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC

SMILES

CCOC(=O)C(CC(C)C)NC(=O)C(C(C)(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC

Canonical SMILES

CCOC(=O)C(CC(C)C)NC(=O)C(C(C)(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC

sequence

RKPWXL

synonyms

(Me)Arg-Lys-Pro-Trp-tert-Leu-Leu-OEt
(methyl)-arginyl-lysyl-prolyl-tryptophyl-tert-leucyl-leucine ethyl ester
H(CH3)-Arg-Lys-Pro-Trp-tert-Leu-Leu-OEt
MALPTLL
methylarginyl-lysyl-prolyl-tryptophyl-tert-leucyl-leucyl-ethyl ester
NT-1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.